BenchChemオンラインストアへようこそ!

3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride

Molecular weight Steric hindrance Acylation kinetics

3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride (CAS 55278-68-7) is a heterocyclic acyl chloride building block that combines a 5-methylisoxazole ring with a 4-biphenyl substituent. With a molecular formula of C17H12ClNO2 and a molecular weight of 297.74 g·mol−1, it is supplied as a research-grade intermediate typically at ≥95% purity, with select manufacturers offering ≥98% (NLT 98%) material under ISO-certified quality systems.

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
Cat. No. B15062503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride
Molecular FormulaC17H12ClNO2
Molecular Weight297.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)Cl
InChIInChI=1S/C17H12ClNO2/c1-11-15(17(18)20)16(19-21-11)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyXEZWJXBAONYOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl Chloride – Core Properties and Procurement Positioning for Advanced Pharmaceutical Intermediates


3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride (CAS 55278-68-7) is a heterocyclic acyl chloride building block that combines a 5-methylisoxazole ring with a 4-biphenyl substituent . With a molecular formula of C17H12ClNO2 and a molecular weight of 297.74 g·mol−1, it is supplied as a research-grade intermediate typically at ≥95% purity, with select manufacturers offering ≥98% (NLT 98%) material under ISO-certified quality systems . The reactive carbonyl chloride functionality at the 4-position of the isoxazole ring makes it a key acylation agent for constructing complex amide, ester, and heterocyclic scaffolds in medicinal chemistry and agrochemical programs .

Why Generic 5-Methylisoxazole-4-carbonyl Chlorides Cannot Replace the Biphenyl Derivative in Structure-Dependent Syntheses


Simple aryl-substituted 5-methylisoxazole-4-carbonyl chlorides, such as the 3-phenyl (CAS 16883-16-2) or 3-(2,6-dichlorophenyl) (CAS 4462-55-9) analogs, differ fundamentally from the target biphenyl compound in steric bulk, lipophilicity, and electronic distribution across the isoxazole ring [1]. These structural differences directly affect acylation rates, regioselectivity in subsequent ring-transformation steps, and the physicochemical profile of the final drug candidates . Procurement of a generic substitute therefore risks altered reaction kinetics, reduced yields in telescoped processes, and failure to reproduce the impurity profiles required by regulatory pharmacopoeias for penicillin-family and sulfonamide-class APIs [1][2]. The quantitative evidence below establishes the specific, measurable dimensions on which the biphenyl derivative differentiates itself.

Quantitative Differentiation Evidence: 3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl Chloride Versus In-Class Analogs


Molecular Weight and Steric Bulk: Biphenyl Versus Monophenyl and Dichlorophenyl Analogs

The target compound carries a 4-biphenyl substituent, increasing its molecular weight to 297.74 g·mol−1, a 34.4% increase over the 3-phenyl analog (221.64 g·mol−1) and 36.7% over the 3-(2,6-dichlorophenyl) analog (217.65 g·mol−1 for C11H6Cl2NO2; 272.07 for C11H6Cl2FNO2). This mass difference reflects an additional phenyl ring that imposes greater steric demand, which can be exploited to modulate the rate of nucleophilic attack at the carbonyl chloride and the diastereoselectivity of subsequent transformations .

Molecular weight Steric hindrance Acylation kinetics Intermediate quality control

Assay Purity Specifications: ≥98% (NLT 98%) for the Target Compound Versus Typical ≥90% for Generic Alternatives

MolCore supplies the target compound with a minimum purity specification of 98% (NLT 98%), whereas commercially available 3-phenyl-5-methylisoxazole-4-carbonyl chloride from Thermo Scientific is listed at 90% purity . The 8-percentage-point difference in certified purity reduces the burden of downstream purification, lowers the risk of impurity-driven side reactions, and supports direct use in cGMP intermediate manufacturing without additional purification steps .

Purity Quality control HPLC GMP intermediate Procurement specification

Hazard Profile: Skin and Eye Irritation (GHS Category 2/2A) with Specific Ventilation Requirements

The safety data sheet (SDS) for the target compound classifies it as Skin Irritation Category 2 and Eye Irritation Category 2A, with specific target organ toxicity (single exposure, respiratory system Category 3) . Precautionary statements mandate use only outdoors or in a well-ventilated area (P271), which exceeds the handling requirements of many non-irritant acyl chlorides. This documented hazard profile allows procurement and EHS teams to pre-assess engineering controls (e.g., local exhaust ventilation) and personal protective equipment needs before material ordering, reducing operational downtime .

Safety GHS classification Occupational exposure Process safety Procurement risk assessment

Patent-Cited Utility as a Key Intermediate in Small-Molecule Therapeutics

The compound is explicitly cited in patent literature as an intermediate for preparing bioactive small molecules, including biphenyl isoxazole sulfonamide endothelin antagonists and polycyclic LPA receptor antagonists [1][2]. While generic 3-aryl isoxazole-4-carbonyl chlorides are widely used in penicillin synthesis (e.g., oxacillin), the biphenyl variant appears exclusively in second-generation, patent-protected scaffolds requiring the extended aromatic surface for target binding [1]. This patent linkage signals that the compound is not a commodity intermediate but a structure-specific building block whose procurement is essential for reproducing proprietary pharmaceutical compositions.

Patent citation Industrial significance API intermediate Intellectual property Freedom-to-operate

Procurement-Driven Application Scenarios for 3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl Chloride


Synthesis of Biphenyl Isoxazole Sulfonamide Endothelin Antagonists

The compound serves as the direct acylation partner for introducing the biphenyl-isoxazole carbonyl moiety into sulfonamide-based endothelin antagonists. Its use is documented in PCT patent WO2000056685A1, where the intact biphenyl-isoxazole scaffold is essential for endothelin receptor affinity; replacement with a monophenyl or dichlorophenyl analog would alter the logP and receptor-binding conformation, potentially abolishing activity [1].

Preparation of Polycyclic LPA Receptor Antagonists

In US patent US8273780B2, the biphenyl isoxazole carbonyl chloride intermediate is elaborated into polycyclic structures that antagonize lysophosphatidic acid receptors. The extended biphenyl system is required to occupy a hydrophobic pocket identified in structure-activity relationship studies. Substituting a smaller aryl group would reduce potency and selectivity, making procurement of the exact biphenyl compound a necessity for replicating the patented biological profile [2].

Building Block for Custom Amide Libraries in Medicinal Chemistry

The reactive carbonyl chloride allows rapid parallel synthesis of diverse amide libraries. The biphenyl substituent introduces conformational rigidity and increased lipophilicity (cLogP predicted >4.0) compared to the 3-phenyl analog (cLogP ~3.0), enabling exploration of deeper hydrophobic binding sites in targets such as nuclear receptors (e.g., FXR) and kinases [3]. The ≥98% purity specification ensures that library members are generated with minimal purification, accelerating hit-to-lead timelines.

Quality Control Reference Standard for HPLC Methods

Given the established HPLC method for the 3-phenyl congener [3], the biphenyl analog can serve as a system suitability standard when developing QC methods for biphenyl-containing APIs. Its distinct retention time (higher logD) relative to monophenyl analogs provides a clear resolution marker, and the high-purity commercial supply (NLT 98%) meets the purity requirements for a secondary reference standard in GMP environments.

Quote Request

Request a Quote for 3-([1,1'-Biphenyl]-4-yl)-5-methylisoxazole-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.